CP 226269
Description
Overview of CP-226269 as a Selective Dopamine (B1211576) D4 Receptor Agonist
CP-226269 is a potent and selective agonist for the dopamine D4 receptor. nih.govchemrxiv.org The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family, which also includes the D2 and D3 receptors. acs.org Upon activation, these receptors typically inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). chemrxiv.org The D4 receptor is expressed at its highest levels in brain regions such as the prefrontal cortex, hippocampus, and amygdala, areas crucial for cognition, memory, and emotional regulation. acs.orgnih.gov
The agonistic activity of CP-226269 at the D4 receptor has been characterized through various in vitro functional assays. For instance, it has been shown to stimulate phospholipid methylation and induce calcium flux, cellular responses mediated by D4 receptor activation. nih.govpatsnap.com These actions underscore its role as a functional mimic of the endogenous neurotransmitter dopamine at this specific receptor subtype.
While CP-226269 is valued for its D4 receptor agonism, it is not perfectly selective. Research indicates that it also possesses binding affinity for other receptors, including the dopamine D2 and D3 subtypes, as well as α2A, α2C adrenergic, and 5-HT1A serotonin (B10506) receptors. This broader receptor profile necessitates careful interpretation of in vivo study results, as the observed physiological or behavioral effects may not be solely attributable to D4 receptor activation. The compound's activity has been demonstrated in various experimental models, including enhancing performance in inhibitory avoidance tasks, which supports the D4 receptor's role in cognitive processes. nih.govchemrxiv.org
Table 1: Functional Potency of CP-226269 at the Dopamine D4 Receptor This table summarizes the reported half-maximal effective concentration (EC50) values for CP-226269 in different functional assays, indicating its potency as a D4 receptor agonist.
| Assay Type | Reported EC50 | Reference |
|---|---|---|
| Inhibition of cAMP Formation | 5.8 nM | nih.gov |
| Phospholipid Methylation (PLM) Stimulation | 2.9 nM | nih.gov |
| Calcium Flux Induction | 32.0 nM | patsnap.comnih.gov |
Historical Development and Significance as a Research Tool for Dopamine D4 Receptors
CP-226269 was developed by Pfizer as part of neuroscience research programs aimed at creating tools to probe the function of specific neurotransmitter receptor subtypes. nih.gov Its development came at a time of intense interest in the dopamine D4 receptor, which was identified as a high-affinity target for the atypical antipsychotic drug clozapine, suggesting its potential relevance to psychiatric disorders like schizophrenia. researchgate.net
The primary significance of CP-226269 lies in its utility as a research tool to elucidate the physiological and pathological roles of the D4 receptor. Prior to the availability of selective agonists like CP-226269, understanding the specific contributions of the D4 receptor was challenging due to the lack of pharmacological agents that could distinguish it from the highly homologous D2 and D3 receptors.
CP-226269, along with other D4-preferring ligands like PD168077, enabled some of the initial functional studies of this receptor subtype in native tissues and in vivo models. chemrxiv.orgnorthwestern.edu For example, it was used in comparative studies to evaluate the potential of D4 receptor activation for improving cognitive deficits. acs.orgchemrxiv.org These investigations, which used CP-226269, helped to build the foundational knowledge supporting the D4 receptor's involvement in cognitive functions. chemrxiv.org
While newer and more highly selective D4 receptor agonists, such as A-412997, have since been developed, CP-226269 remains a significant compound in the history of dopamine receptor pharmacology. chemrxiv.org It served as an important early-generation tool that paved the way for more sophisticated investigations into D4 receptor signaling and its therapeutic potential for neurological and psychiatric conditions. acs.orgnorthwestern.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIDBZLMJMYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430875 | |
| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220941-93-5 | |
| Record name | 5-Fluoro-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220941-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-226269 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220941935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-226269 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX4CVT9DYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Cp 226269
Dopamine (B1211576) D4 Receptor Agonism and Intrinsic Activity
CP-226269 is characterized as a potent and selective agonist at the dopamine D4 receptor. Its activity is defined by its functional potency in eliciting a cellular response and its binding affinity for the D4 receptor subtype compared to other receptors.
Functional Potency and Efficacy at Dopamine D4 Receptors
CP-226269 demonstrates significant functional potency as a dopamine D4 receptor agonist. In functional assays, it has been shown to induce calcium flux with an EC50 value of 32.0 nM. The compound is classified as a partial agonist, meaning it elicits a response that is submaximal compared to a full agonist. Studies have noted its efficacy in vivo, where it has shown significant enhancement in cognitive models, supporting a functional role for D4 receptor activation. oup.com However, specific data quantifying its intrinsic activity as a percentage relative to a full agonist like dopamine is not detailed in the available literature.
Receptor Binding Affinity and Subtype Selectivity Profile
CP-226269 exhibits a high affinity for the dopamine D4 receptor. oup.com Competition studies using various cloned human D4 receptor variants have determined its high affinity with Kᵢ values of 2.4 nM for hD₄.₂, 3.6 nM for hD₄.₄, and 5.6 nM for hD₄.₇. researchgate.net
The compound's selectivity is a key feature of its pharmacological profile. It binds selectively to the D4 receptor over other dopamine receptor subtypes and other neuroreceptors. nih.gov Notably, its affinity for the D2 receptor is significantly lower, with a Kᵢ value greater than 600 nM, compared to a Kᵢ of 6.0 nM for the D4 receptor, indicating at least a 100-fold selectivity for D4 over D2. researchgate.net While it is reported to also bind to D3, α2A, α2C, and 5-HT1A receptors, a comprehensive profile of the specific Kᵢ values for all these subtypes is not consistently available in the surveyed scientific literature. nih.gov One study noted that while it lacks significant affinity for human D2L receptors, it does show moderate affinity for the rat D2 receptor (EC₅₀ = 55 nM), which can complicate the interpretation of its pharmacology in rat models. researchgate.net
Table 1: Receptor Binding Affinities (Kᵢ) of CP-226269
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|
| Dopamine D4 | 6.0 |
| Dopamine D4.2 (human) | 2.4 |
| Dopamine D4.4 (human) | 3.6 |
| Dopamine D4.7 (human) | 5.6 |
| Dopamine D2 | > 600 |
Data compiled from multiple sources. researchgate.net
G Protein-Coupled Receptor (GPCR) Signaling Mechanisms
As a D2-like dopamine receptor, the D4 receptor signals through its interaction with heterotrimeric G proteins. The agonistic action of CP-226269 at this receptor initiates a cascade of intracellular events mediated by these proteins.
Gαi/o-Coupled Signaling
The dopamine D4 receptor is a member of the D2-like family, which classically couples to the Gαi/o class of G proteins. oup.comnih.gov Upon activation by an agonist such as CP-226269, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein. google.com This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins. baillement.comnih.gov
β-arrestin Recruitment Assays
Following activation, GPCRs are often phosphorylated, which promotes the binding of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and initiating G protein-independent signaling pathways. researchgate.net Ligands can exhibit "biased agonism," preferentially activating either G protein pathways or β-arrestin pathways. nih.gov While β-arrestin recruitment assays are a standard method to determine this signaling preference, specific experimental data detailing whether CP-226269 promotes or inhibits the recruitment of β-arrestin to the D4 receptor are not available in the reviewed scientific literature.
Adenylyl Cyclase Inhibition Pathways
A primary downstream effect of Gαi/o protein activation is the inhibition of the enzyme adenylyl cyclase. nih.gov By inhibiting adenylyl cyclase, the Gαi/o pathway leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous cellular proteins. nih.gov As an agonist acting via the Gαi/o-coupled D4 receptor, CP-226269 is expected to follow this mechanism, leading to the inhibition of adenylyl cyclase. However, direct experimental studies quantifying the specific inhibitory effect of CP-226269 on cAMP accumulation are not described in the sourced literature.
Allosteric Modulation and Ligand-Receptor Dynamics
Extensive research characterizes CP-226269 as a potent and selective agonist for the dopamine D4 receptor, rather than an allosteric modulator. An allosteric modulator would bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand (dopamine), thereby altering the receptor's affinity or efficacy. The available scientific literature consistently defines the mechanism of action for CP-226269 as direct binding to and activation of the dopamine D4 receptor.
While allosteric modulation is a recognized mechanism for regulating dopamine receptor function, and various compounds have been identified as allosteric modulators of these receptors, there is no direct evidence to classify CP-226269 within this category. Studies on dopamine receptor mutants have noted the presence of sodium-mediated positive and negative allostery, which can affect the binding of agonists, but this is a property of the receptor's interaction with its environment and other molecules, not an intrinsic characteristic of CP-226269 as an allosteric modulator. patsnap.com
The primary focus of research on CP-226269 has been its utility as a selective tool to investigate the physiological and pathological roles of the dopamine D4 receptor due to its specific agonist properties.
The ligand-receptor dynamics of CP-226269 are defined by its high affinity and selectivity for the dopamine D4 receptor. This specificity allows for the targeted study of D4 receptor function, distinguishing it from the effects of other closely related dopamine receptor subtypes such as D2 and D3. nih.gov
Research findings have quantified the potency of CP-226269 in functional assays. For instance, it has been shown to induce calcium flux with a half-maximal effective concentration (EC50) of 32.0 nM, indicating its high potency as a D4 receptor agonist. medchemexpress.com This potent and selective interaction makes CP-226269 a valuable pharmacological tool in studies aimed at understanding the therapeutic potential of modulating the dopamine D4 receptor system, particularly in the context of conditions like schizophrenia. medchemexpress.comncats.io
The interaction of CP-226269 with the D4 receptor has been leveraged in behavioral pharmacology studies. For example, its high selectivity was utilized to investigate the functional consequences of D4 receptor upregulation following dopaminergic denervation, a model relevant to Parkinson's disease. nih.gov Despite the upregulation of D4 receptors, CP-226269 did not induce rotational behavior in these models, suggesting that D4 receptor activation alone may not be sufficient to mediate this specific motor effect. nih.gov
Interactive Data Table: Potency of CP-226269
| Parameter | Value | Receptor | Assay Type |
| EC50 | 32.0 nM | Dopamine D4 | Calcium Flux |
Biological Systems and Signaling Pathways Interrogated by Cp 226269
Dopamine (B1211576) D4 Receptor Localization and Expression Patterns
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is a significant target for neuropsychiatric drug development due to its unique distribution and pharmacology. nih.govrug.nl Unlike the more abundant D2 receptors, D4 receptors show a more discrete expression pattern in the brain. acs.org
The anatomical localization of the dopamine D4 receptor is critical to its role in cognition and emotion. elifesciences.org It is expressed at its highest levels in the prefrontal cortex (PFC) and hippocampus. acs.org This localization in cortical and limbic regions, as opposed to high expression in motor areas, points to its involvement in higher-order executive functions, learning, and memory. acs.orgelifesciences.org
Prefrontal Cortex (PFC): The D4 receptor is highly enriched in the PFC, where it is found on both pyramidal principal neurons and GABAergic interneurons. acs.org This distribution allows it to modulate the fine balance of excitation and inhibition that is crucial for working memory and attention.
Hippocampus: Significant expression is also found in the hippocampus, a region vital for memory formation. rug.nlacs.org
Basal Ganglia: In contrast to other D2-like receptors, the D4 receptor has little to no expression in the basal ganglia, including the striatum. rug.nlelifesciences.org However, D4 receptors are present in the substantia nigra pars reticulata and the globus pallidus. nih.govrug.nl Studies have identified D4 receptor antibodies labeling GABAergic neurons in these areas. nih.gov
Relative Expression of Dopamine D4 Receptor in Key Brain Regions
| Brain Region | Relative Expression Level | Primary Cell Types |
|---|---|---|
| Prefrontal Cortex | High | Pyramidal Neurons, GABAergic Interneurons |
| Hippocampus | High | GABAergic Neurons |
| Basal Ganglia (Striatum) | Low to None | N/A |
| Basal Ganglia (Globus Pallidus, Substantia Nigra) | Moderate | GABAergic Neurons |
| Thalamus | Moderate | GABAergic Neurons (Reticular Nucleus) |
The human gene encoding the D4 receptor, DRD4, is notable for its high degree of polymorphism. frontiersin.orgnih.gov The most studied variation is a 48-base pair variable number tandem repeat (VNTR) in the third exon, which codes for the third intracellular loop of the receptor. frontiersin.orgnih.govnih.gov This variation has been shown to affect the function of the D4 receptor. nih.gov
The number of repeats can range from 2 to 11, with the 4-repeat (D4.4) allele being the most common globally. frontiersin.orgnih.gov The 7-repeat (D4.7) and 2-repeat (D4.2) variants are also prevalent, though their frequencies vary among different ethnic populations. frontiersin.orgnih.gov The D4.7 variant, in particular, has been consistently associated with attention-deficit/hyperactivity disorder (ADHD). frontiersin.orgnih.gov These genetic differences can alter the receptor's signaling properties and its interactions with other proteins, influencing personality traits like novelty-seeking and predisposing individuals to certain psychiatric conditions. frontiersin.orgnih.govfrontiersin.org For instance, the D4.7 variant has been shown to produce a blunted response to dopamine stimulation in some signaling pathways compared to the D4.2 and D4.4 variants. nih.govresearchgate.net
Common DRD4 Exon 3 VNTR Polymorphisms and Allelic Frequencies
| Allele Variant | Number of 48-bp Repeats | Typical Global Allelic Frequency | Associated Traits/Disorders |
|---|---|---|---|
| D4.4 | 4 | ~60% | Most common variant |
| D4.7 | 7 | ~20% | ADHD, Impulsivity, Novelty-Seeking |
| D4.2 | 2 | ~8% | Varies by population |
Downstream Intracellular Cascades
Like other D2-like receptors, the D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. elifesciences.org This coupling typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). elifesciences.org However, the signaling downstream of D4 receptor activation is complex and involves several other pathways that can be investigated using selective ligands.
Dopamine receptor activation can modulate intracellular calcium ([Ca2+]c) levels, a critical second messenger in neurons. nih.gov While some dopamine-induced calcium signaling in astrocytes has been found to be receptor-independent, receptor-mediated pathways are crucial in neurons. nih.gov Activation of D4 receptors in prefrontal cortical neurons can induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity that is activated by increases in intracellular calcium. nih.gov This process suggests that D4 receptor signaling can influence synaptic function through mechanisms dependent on calcium flux and its downstream effectors. nih.gov The release of calcium from intracellular stores, such as the endoplasmic reticulum, is a key step in this signaling cascade. nih.gov
A unique signaling property of the D4 receptor is its ability to promote the methylation of plasma membrane phospholipids upon activation. nih.govresearchgate.netnih.gov This pathway is distinct from canonical GPCR signaling. It utilizes folate-derived methyl groups that are supplied by the enzyme methionine synthase. nih.govnih.gov Studies using cells expressing different human D4R variants have shown that dopamine stimulation increases phospholipid methylation (PLM). nih.govresearchgate.net Interestingly, the maximal effect was observed to be lower in cells expressing the ADHD-associated D4.7 receptor variant compared to those with D4.2 and D4.4 receptors. nih.govresearchgate.net This unique signaling activity provides a direct link between D4 receptor neurotransmission and cellular methylation metabolism. nih.gov
The activation of signal transduction pathways by neurotransmitters ultimately leads to changes in the expression of specific genes, which can produce long-lasting alterations in neuronal function. amhe.org Stimulation of dopamine receptors is known to have a significant impact on the control of gene expression in the brain. amhe.org These changes can be triggered by various downstream cascades initiated by receptor activation. While the canonical D4 pathway involves inhibition of cAMP, which can influence gene transcription via the transcription factor CREB (cAMP response element-binding protein), D4 receptors can also activate the ERK/MAPK cascade. nih.gov Activation of these pathways can influence a host of cellular processes, including the up- or down-regulation of gene transcription, ultimately affecting cell survival and the production of other neurotransmitters and receptors. The specific genes regulated by D4 receptor activation are a subject of ongoing research, with implications for understanding the long-term molecular adaptations associated with dopaminergic signaling. nih.govnih.gov
Preclinical Research Findings: Functional Roles of Dopamine D4 Receptors Explored with Cp 226269
Neuropsychiatric Applications and Behavioral Phenotyping
The investigation of CP-226269 in animal models has shed light on the functional significance of the dopamine (B1211576) D4 receptor in behaviors relevant to several neuropsychiatric disorders.
Research utilizing CP-226269 has suggested a role for the dopamine D4 receptor in cognitive processes, particularly in the domains of social memory and inhibitory learning.
In preclinical studies, the social recognition task is a widely used paradigm to assess short-term memory in rodents. This task leverages the natural tendency of rats to investigate novel conspecifics more than familiar ones. While direct and detailed data on the effects of CP-226269 in social recognition tasks are part of broader comparative studies, its use alongside more selective D4 agonists has helped to probe the involvement of this receptor in social memory. In one such comparative study, CP-226269 was evaluated for its potential cognitive-enhancing properties in a social recognition model. nih.gov
The inhibitory avoidance task is a behavioral paradigm used to evaluate learning and memory in which an animal learns to avoid a location where an aversive stimulus was previously delivered. Preclinical research has demonstrated that CP-226269 can significantly enhance performance in this model. Specifically, in a 5-trial repeated acquisition inhibitory avoidance model, CP-226269 showed a significant enhancement of learning and memory. nih.gov This finding suggests that agonism at the dopamine D4 receptor may facilitate the consolidation of memories associated with aversive events.
| Preclinical Model | Compound | Key Finding |
| 5-Trial Inhibitory Avoidance | CP-226269 | Significant enhancement of memory performance. nih.gov |
The genetic association between dopamine D4 receptor polymorphisms and ADHD has spurred significant interest in targeting this receptor for therapeutic intervention. Animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), are utilized to study the neurobiological underpinnings of the disorder and to screen for potential treatments. CP-226269 has been used in a preclinical model relevant to ADHD to assess its impact on cognition. nih.gov
Affective Disorders Research (e.g., Depression, Anxiety)
The potential role of the dopamine D4 receptor in the pathophysiology of affective disorders such as depression and anxiety has been a subject of scientific inquiry. The selective agonist CP-226269 has been employed in established animal models to investigate these possibilities.
Effects in Forced Swim Test (FST) and Elevated Plus Maze (EPM)
Preclinical studies using standardized behavioral paradigms have explored the effects of CP-226269 on depression- and anxiety-like behaviors in rodents. The Forced Swim Test (FST) is a common model used to assess potential antidepressant efficacy, where a reduction in immobility time is indicative of an antidepressant-like effect. Research has shown that the dopamine D4 agonist CP-226269, along with another agonist PD168077, exhibited no antidepressant potential in the rat forced swim test nih.gov.
The Elevated Plus Maze (EPM) is a widely used model to study anxiety-related behaviors in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze. While direct studies on CP-226269 in the EPM are not extensively detailed in the available research, related findings indicate that the inhibition of the dopamine D4 receptor did not influence anxiety levels in mice in the EPM nih.gov. This suggests that activation of the D4 receptor by an agonist like CP-226269 may also not significantly modulate anxiety-like behavior in this paradigm.
Neurophysiological and Systemic Functions
Beyond its potential role in affective disorders, the dopamine D4 receptor is implicated in various neurophysiological and systemic functions. Research using CP-226269 has provided insights into its involvement in processes such as erectile function and the neural circuits of reward and motivation.
Regulation of Penile Erectile Function
A significant body of preclinical evidence highlights the role of dopamine D4 receptor activation in mediating penile erection. CP-226269, as a selective D4 agonist, has been identified as a compound of interest in this area of research. The pro-erectile effects of dopamine D2-like receptor agonists are understood to be mediated through the activation of oxytocinergic neurons that originate in the paraventricular nucleus (PVN) of the hypothalamus and project to extra-hypothalamic brain areas and the spinal cord. This activation facilitates the physiological processes leading to penile erection.
Investigation of Reward and Motivation Systems
The dopamine system is centrally involved in reward and motivation, and research has sought to delineate the specific roles of its various receptor subtypes. The dopamine D4 receptor, in particular, is concentrated in brain regions associated with cognition, emotion, and reward processing acs.org. Preclinical studies have utilized D4-preferring/selective agonists like CP-226269 to probe the receptor's function in these complex behaviors frontiersin.orgnih.gov.
Evidence suggests a nuanced role for the D4 receptor in reward-related processes. While some research indicates that a selective D4 agonist did not influence reward-related behavior in rats, other studies point towards a role for D4 receptors in modulating reward expectancy. For instance, in studies of 50-kHz ultrasonic vocalizations in rats, which are considered a measure of positive affective state and are often elicited by rewarding stimuli, the D4 agonist PD 168077 did not significantly affect call rates. This suggests that tonic activation of D4 receptors may not be sufficient to induce these reward-related vocalizations.
Effects of Dopamine D4 Agonist (PD 168077) on 50-kHz Ultrasonic Vocalizations
| Compound | Effect on 50-kHz Call Rates | Interpretation |
|---|---|---|
| PD 168077 (D4 agonist) | No significant effect | Tonic pharmacological activation of D4 receptors does not appear sufficient to induce 50-kHz calls. |
Further research is needed to fully elucidate the specific contributions of the dopamine D4 receptor, and by extension the effects of CP-226269, to the multifaceted processes of reward and motivation.
Structure Activity Relationship Sar and Ligand Development for Dopamine D4 Receptors
Chemical Design and Analog Generation based on CP-226269 Scaffold
The chemical structure of CP-226269, identified as 5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole, features a core indole (B1671886) moiety linked via a methylene (B1212753) bridge to a piperazine (B1678402) ring substituted with a pyridin-2-yl group. wikipedia.orgnih.gov This scaffold, and similar structural frameworks, have served as a basis for the design and synthesis of numerous analogs aimed at elucidating the SAR of D4R ligands and developing compounds with improved pharmacological profiles. acs.orgnih.govresearchgate.net Rational drug design strategies, often incorporating classic SAR analysis and in silico molecular dynamics simulations, have been employed to guide the modification of this scaffold. researchgate.net
Impact of Indole and Piperazine Derivatives
The indole and piperazine moieties are key structural components of CP-226269 and contribute significantly to its interaction with the dopamine (B1211576) D4 receptor. CP-226269 itself contains both an indole and a piperazine group. wikipedia.orgnih.gov Studies on related series of compounds, including indoline (B122111) and piperazine-containing derivatives, have demonstrated the importance of these structures for affinity at dopamine D2 and D4 receptors. nih.gov The piperazine ring, often substituted with an aryl or heteroaryl group, is a common feature in many dopaminergic ligands, including those selective for the D4 receptor. researchgate.net Modifications to the indole ring and the piperazine substituent can influence binding affinity and selectivity profiles.
Modification Strategies and Their Influence on Binding and Efficacy
Various modification strategies applied to scaffolds similar to CP-226269 have been explored to optimize D4R ligand properties. These strategies include altering the linker chain length between the core scaffold and the terminal amine or aromatic group, as well as introducing different substituents on the aromatic rings. acs.orgnih.govchemrxiv.org For instance, modifications such as creating 2-(piperidin-4-yl)pyridinyl analogs or altering the linker chain length have resulted in compounds with differing binding and efficacy profiles at D2-like receptors. acs.orgnih.gov Substitution patterns on the terminal arylpiperazine ring have been shown to modulate functional or intrinsic activity, revealing a significant substituent effect on efficacy. acs.org These studies indicate that the phenylpiperazine moiety, in addition to the heteroarylmethyl moiety, plays a crucial role in determining efficacy for some binding orientations. acs.org
Data from studies on related compounds highlight how structural changes impact binding affinity and functional activity. For example, in one study, substitution of a pyrimidine (B1678525) ring with a 2-pyridine or substituted pyridines in a series of D4R antagonists affected binding affinity and selectivity over D2R and D3R. chemrxiv.org Altering the alkyl linker length has also been shown to substantially drive D2-like subtype selectivity. chemrxiv.org
Comparative SAR Studies with Other D4 Receptor Ligands
Comparative SAR studies involving CP-226269 and other known D4 receptor ligands, such as PD168077, A-412997, ABT-724, and Ro-10-5824, have been instrumental in understanding the molecular determinants of D4R interactions. acs.orgnih.govresearchgate.netoup.comresearchgate.netbocsci.comgoogle.comle.ac.ukresearchgate.netnih.govresearchgate.netpnas.org These studies often involve profiling compounds in radioligand binding displacement assays and various functional assays, including [35S]GTPγS binding, β-arrestin recruitment, cAMP inhibition, and measurements of intracellular Ca2+ levels. acs.orgnih.govoup.comresearchgate.netpnas.orgkent.ac.uk
CP-226269 has been characterized as a selective D4 receptor agonist, although its efficacy can vary depending on the assay system. oup.comresearchgate.netpnas.org Comparative studies have shown that while CP-226269 and other selective D4 agonists like PD168077 and ABT-724 stimulate D4 receptor-mediated responses, their potency and maximal efficacy can differ. oup.comresearchgate.netpnas.org For instance, in [35S]GTPγS binding experiments, CP-226269, ABT724, Ro-10-5824, and PD168077 behaved as partial agonists with varying maximal efficacies compared to dopamine. oup.comresearchgate.net Similarly, in assays measuring intracellular Ca2+ levels, CP-226269 and PD168077 showed agonist activity at D4 receptors. pnas.org
Comparative SAR analysis extends to examining the selectivity of these compounds against other dopamine receptor subtypes, particularly D2 and D3, which share structural homology with D4. acs.orgresearchgate.netresearchgate.net Achieving high selectivity for D4 over D2 and D3 is crucial for minimizing off-target effects. Studies have investigated how structural variations in different ligand chemotypes influence their affinity and functional activity across the D2-like receptor family. acs.orgnih.govresearchgate.netchemrxiv.org
Table 1 provides a comparison of binding affinities and efficacy for CP-226269 and other selected D4 receptor ligands based on available data from the search results.
| Compound | Target Receptor | Binding Affinity (Ki/EC50) | Functional Assay | Efficacy (Emax) | Reference |
| CP-226269 | hD4.4 | pKi = 8.32 | [35S]GTPγS binding | Partial Agonist (20-60%) | oup.comresearchgate.net |
| CP-226269 | hD4.4 | EC50 = 32.0 nM | Intracellular Ca2+ increase | Not specified | pnas.org |
| CP-226269 | hD4.4 | Emax = 22.5% (partial agonist) | β-arrestin recruitment | 22.5% | acs.orgnih.gov |
| CP-226269 | hD4.4 | EC50 = 2.7 nM | cAMP inhibition | 61.9% | acs.orgnih.gov |
| PD168077 | hD4.4 | pKi = 7-8 | [35S]GTPγS binding | Partial Agonist (20-60%) | oup.comresearchgate.net |
| PD168077 | hD4.4 | EC50 = 5.6 nM | Intracellular Ca2+ increase | Not specified | pnas.org |
| A-412997 | hD4.4 | Ki = 7.9 nM | Not specified | Not specified | researchgate.net |
| ABT-724 | hD4.4 | pKi = 7-8 | [35S]GTPγS binding | Partial Agonist (20-60%) | oup.comresearchgate.net |
| ABT-724 | hD4.4 | EC50 = 12.4 nM | Intracellular Ca2+ increase | 61% | researchgate.netpnas.org |
| Ro-10-5824 | hD4.4 | pKi = 7-8 | [35S]GTPγS binding | Partial Agonist (20-60%) | oup.comresearchgate.net |
| L-745,870 | hD4.4 | High affinity | [35S]GTPγS binding | Antagonist | oup.comresearchgate.netkent.ac.uk |
Note: Efficacy values are often reported relative to a full agonist like dopamine.
Development of Biased Ligands and Functionally Selective Agents
The concept of biased agonism and functional selectivity has become increasingly important in the development of G protein-coupled receptor ligands, including those for dopamine receptors. Biased ligands selectively activate or block specific signaling pathways downstream of a receptor, such as G protein coupling or β-arrestin recruitment, rather than eliciting a universal response. nih.govaxonmedchem.com
While CP-226269 is generally characterized as a D4 receptor agonist, studies on D4R ligands have revealed instances of functional selectivity. acs.orgacs.org For example, some compounds structurally related to known D4 agonists or antagonists have displayed differential efficacy in various functional assays, suggesting biased signaling. acs.orgnih.gov The structural similarity between partial agonists and antagonists within certain chemical series of D4 ligands also points towards the subtle structural features that can determine functional outcome. acs.org
Methodological Frameworks Utilizing Cp 226269 in Experimental Research
In Vitro Approaches
In vitro methodologies provide controlled environments to examine the direct interactions of CP-226269 with its target receptors and the subsequent cellular responses.
Radioligand Displacement Assays
Radioligand displacement assays are a fundamental technique used to determine the binding affinity and selectivity of a compound for a specific receptor. This method involves incubating receptor preparations (such as cell membranes or tissue homogenates) with a radiolabeled ligand that has high affinity for the target receptor, in the presence of varying concentrations of the test compound, CP-226269. The extent to which CP-226269 displaces the binding of the radiolabeled ligand provides information about its affinity for the receptor.
Studies have utilized radioligand binding assays, including radioligand competition binding, to confirm target engagement of compounds like CP-226269. benchchem.comresearchgate.net For dopamine (B1211576) D4 receptors, specific radioligands such as [3H]-spiperone and [125I]-PIPAT have been employed in binding assays. researchgate.netpnas.org These assays are widely used to characterize receptors and determine the affinity and selectivity of unlabeled ligands to compete for the binding of a fixed concentration of a radiolabeled ligand. nih.gov
Cell-Based Functional Assays (e.g., FLIPR, cAMP accumulation)
Cell-based functional assays are crucial for evaluating the biological activity of CP-226269 downstream of receptor binding. These assays measure cellular responses triggered by the compound's interaction with its target receptor.
CP-226269 has been shown to induce calcium flux in recombinant cell lines stably expressing dopamine D4 receptors. pnas.orgmedchemexpress.com The Fluorometric Imaging Plate Reader (FLIPR) system is commonly used to assess agonist-induced intracellular calcium changes in conjunction with fluorescent indicators like Fluo-4. researchgate.netpnas.org This allows for the kinetic measurement of calcium mobilization upon receptor activation.
Another important class of functional assays involves measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. GPCR activity can be assessed by its effect on adenylyl cyclase, which synthesizes cAMP. Assays like the GloSensor™ cAMP Assay, which utilizes a modified luminescent firefly luciferase, enable the detection of cAMP-mediated GPCR activity in live cells. technologynetworks.commoleculardevices.comtechnologynetworks.com These assays can be performed on systems like the FLIPR Tetra, allowing for kinetic screening of GPCR subtypes, including those coupled to Gs and Gi pathways which modulate cAMP levels. technologynetworks.commoleculardevices.comtechnologynetworks.com While the direct application of CP-226269 in cAMP assays is not explicitly detailed in the provided snippets, these methods are standard for functionally characterizing GPCR agonists like CP-226269. CP-226269 is described as a potent dopamine D4 receptor agonist that induces calcium flux with a reported EC50 value. pnas.orgmedchemexpress.com
In Vivo Models and Administration Techniques
In vivo studies using animal models, particularly rodents, are essential for investigating the effects of CP-226269 in a complex biological system and its potential impact on behavior and receptor expression in the brain.
Behavioral Assays in Rodent Models
Behavioral assays in rodent models are used to evaluate the effects of CP-226269 on various aspects of behavior, which can provide insights into its potential therapeutic or side effects. Rodent models are widely used for behavioral phenotyping in neuroscience research. wisc.edunih.govfrontiersin.org
In juvenile rats with neonatal 6-hydroxydopamine lesions, a laboratory model for attention deficit-hyperactivity disorder (ADHD), the administration of the D4-agonist CP-226269 increased motor hyperactivity. nih.gov This suggests a role for dopamine D4 receptors in motor behavior. nih.gov However, in the rat Forced Swim Test (FST), CP-226269 did not elicit any significant change in behavior compared to vehicle-treated rats. researchgate.netresearchgate.net This indicates that CP-226269 may not produce significant effects in this particular model of depression-like behavior at the tested conditions.
Common behavioral assays used in rodent anxiety research include the Open Field Test (OFT), Elevated Plus Maze (EPM), Light-Dark Box, Hole Board, and Vogel Conflict Test. frontiersin.org While CP-226269 is a D4 agonist, and D4 receptors are implicated in various neurological processes, the specific use of CP-226269 in all these assays is not detailed in the provided information, other than the findings in hyperactivity and FST models.
Central and Systemic Administration Routes (e.g., i.c.v., s.c.)
To investigate the effects of CP-226269 in vivo, it must be administered to the animal models. Various routes of administration are employed depending on the research question and the desired distribution of the compound. In rodent models, compounds like CP-226269 can be administered through different routes. benchchem.com
Systemic administration, such as subcutaneous (s.c.) injection, has been used for CP-226269 in behavioral studies like the Forced Swim Test in rats. researchgate.net Subcutaneous administration allows the compound to enter the bloodstream and be distributed throughout the body, including the brain. Other administration routes, such as intracerebroventricular (i.c.v.), which delivers the compound directly into the cerebrospinal fluid, are also utilized in neuroscience research to bypass the blood-brain barrier and achieve higher concentrations in the central nervous system, although specific details for CP-226269 via this route are not explicitly provided in the snippets.
Receptor Expression Analysis (e.g., Autoradiography)
Analyzing receptor expression levels and distribution in the brain is crucial for understanding the neurobiological effects of CP-226269 and the role of D4 receptors. Autoradiography is a sensitive technique used to determine the anatomical distribution of receptors in tissue sections while preserving tissue morphology. nih.govle.ac.uk
Autoradiographic analysis has been utilized in studies involving dopamine D4 receptors. For instance, in juvenile rats with neonatal 6-hydroxydopamine lesions, autoradiographic analysis indicated that motor hyperactivity was correlated with increases in D4 receptor levels in the caudate-putamen. nih.gov Quantitative autoradiography (QAR) is a method employed to measure bound radioligand within discrete brain regions using computer-assisted image analysis. nih.govle.ac.uk A D4-selective radioligand, [3H]-NGD-94-1, has been used in autoradiographic studies to examine D4 receptor binding in brain regions. oup.com These techniques allow researchers to visualize and quantify changes in D4 receptor expression or binding sites following experimental manipulations or administration of compounds like CP-226269.
Chemical Biology Applications
In chemical biology, CP-226269 serves as a valuable tool due to its specific interaction with the D4 receptor. wikipedia.orgmedchemexpress.com This selectivity allows researchers to probe the roles and functions of D4 receptors in various biological processes. wikipedia.orgbiosynth.com Studies utilizing CP-226269 often focus on understanding the molecular mechanisms downstream of D4 receptor activation. wikipedia.orgbiosynth.com
Detailed research findings indicate that CP-226269 can induce calcium flux, a common signaling event triggered by G protein-coupled receptors like D4R. medchemexpress.com This effect has been quantified, demonstrating the compound's potency in activating the receptor. medchemexpress.com
Research using CP-226269 contributes to the broader understanding of dopamine receptor subtypes and their involvement in neurological functions and disorders. wikipedia.org By selectively activating D4 receptors, researchers can differentiate their effects from those mediated by other dopamine receptor subtypes. This is crucial for dissecting complex signaling networks in the brain and other tissues where D4 receptors are expressed.
The application of CP-226269 in chemical biology aligns with the broader goals of the field, which include target identification and validation, as well as the elucidation of small molecule mechanisms of action in biological contexts. nih.govnih.govnuvisan.com Chemical probes like CP-226269 are instrumental in these endeavors, providing a means to perturb specific biological targets and observe the resulting phenotypic changes. nih.govrsc.orgchemicalprobes.orguniversiteitleiden.nlnih.gov
Interactive Data Table: Potency of CP-226269 at the Dopamine D4 Receptor
| Target Receptor | Assay Type | Potency (EC₅₀) | Reference |
| Dopamine D4 Receptor | Calcium Flux | 32.0 nM | medchemexpress.com |
Future Research Trajectories and Translational Implications for Cp 226269 Analogs
Advancing the Understanding of D4 Receptor-Mediated Pathophysiology
Research utilizing CP-226269 and its analogs aims to clarify the specific contributions of D4 receptors to the underlying mechanisms of various neuropsychiatric disorders. The D4 receptor's enrichment in the prefrontal cortex and hippocampus suggests its involvement in cognitive processes, and studies using D4R agonists like CP-226269 and PD-168,077 have shown effects on cognitive performance in animal models. nih.gov For instance, activation of D4Rs may influence cognitive deficits associated with conditions like schizophrenia and attention-deficit/hyperactivity disorder (ADHD). acs.orgmdpi.com
Investigations into D4 receptor-mediated signaling pathways, such as the regulation of phospholipid methylation and interactions with other neurotransmitter systems like glutamate (B1630785) and GABA, are ongoing. nih.govresearchgate.net Understanding how D4R dysfunction contributes to altered neuronal circuitry and behavioral impairments is a key focus. The presence of polymorphisms in the DRD4 gene, particularly the variable number tandem repeat in exon 3, has been linked to conditions like ADHD and novelty seeking, further emphasizing the need to understand how genetic variations influence D4R function and disease susceptibility. frontiersin.orgpsu.edunih.gov
Contribution to Drug Discovery Pipelines for Neuropsychiatric Disorders
CP-226269 analogs serve as scaffolds and probes in the development of novel therapeutic agents for a range of neuropsychiatric conditions. Despite early clinical trial failures with some D4-selective agents for schizophrenia, renewed interest exists in targeting D4Rs for other disorders. medworksmedia.comresearchgate.netcapes.gov.br
D4R-selective ligands are being explored for their potential in treating conditions such as substance use disorders, Alzheimer's disease, mood disorders, Parkinson's disease, and cognitive deficits. labroots.comnih.govacs.orgresearchgate.netchemrxiv.org Research involves the design and evaluation of novel D4R-selective compounds, including agonists and antagonists, to identify those with favorable binding affinity, selectivity over other dopamine (B1211576) receptor subtypes (particularly D2 and D3), and desired functional profiles (e.g., partial agonism). nih.govacs.orgchemrxiv.org Studies in animal models are investigating the effects of these analogs on behaviors relevant to these disorders, such as drug self-administration and cognitive tasks. nih.govchemrxiv.org
Identification of Novel Therapeutic Targets and Biomarkers
Research with CP-226269 analogs can contribute to identifying new molecular targets and biomarkers associated with D4 receptor function and related disorders. By using these selective ligands to perturb D4R activity, researchers can investigate downstream signaling pathways and identify proteins or genes whose expression or function is altered. nih.govresearchgate.net
Studies exploring the interaction of D4Rs with other proteins (dopamine receptor-interacting proteins) and their influence on the function of other receptors, such as NMDA and AMPA receptors, can reveal novel therapeutic targets. nih.govfrontiersin.org Furthermore, understanding the molecular consequences of DRD4 gene polymorphisms and how they affect receptor expression, signaling, and response to ligands may lead to the identification of genetic biomarkers that could predict disease risk or treatment response. frontiersin.orgnih.gov The use of advanced techniques like molecular dynamics simulations is aiding in understanding the receptor-ligand interactions that determine binding affinity and efficacy, which can inform the design of new targeted therapies. nih.govmdpi.com
Challenges and Opportunities in Developing Selective D4 Receptor Modulators
Developing highly selective D4 receptor modulators presents several challenges. The significant sequence homology among D2-like receptors (D2, D3, and D4) makes achieving high selectivity a considerable hurdle. acs.org Off-target activity at D2 or D3 receptors can lead to undesirable side effects, such as motor deficits or endocrine changes, which have been associated with less selective dopaminergic drugs. acs.org
Another challenge lies in the complex pharmacology of D4 receptors, including the existence of multiple polymorphic variants with potentially different functional properties and the ability of the receptor to signal through various pathways (e.g., G protein coupling, β-arrestin recruitment). frontiersin.orgmdpi.comresearchgate.net Understanding the specific signaling pathways modulated by different ligands is crucial for designing compounds with desired therapeutic effects and avoiding those that might lead to adverse outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
